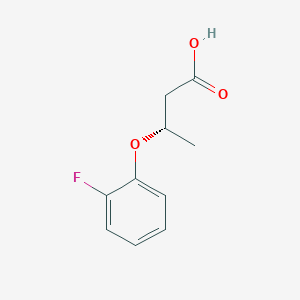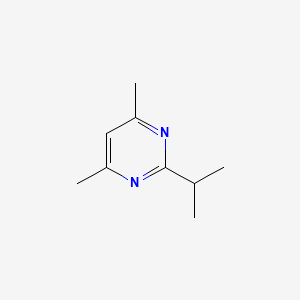
4-Methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are integral components of nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine typically involves multiple steps, starting from acyclic starting materials. One common method involves the following steps :
Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.
Aromatization: This step involves the conversion of the intermediate to an aromatic compound.
S-Methylation:
Oxidation: The oxidation of the intermediate to form methylsulfonyl compounds.
Formation of Guanidines: The final step involves the reaction with suitable amines to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonyl derivatives, amino derivatives, and various substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
4-Methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antitrypanosomal and antiplasmodial activities. It has shown promising results in vitro against Trypanosoma brucei rhodesiense and Plasmodium falciparum.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for more complex materials.
Biological Research: It is used in studies related to enzyme inhibition and as a probe for understanding biological pathways.
Wirkmechanismus
The mechanism of action of 4-Methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. In the case of its antitrypanosomal activity, the compound is believed to inhibit key enzymes involved in the parasite’s metabolic pathways . The nitro group plays a crucial role in its bioactivity, potentially through redox cycling and the generation of reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine core and is studied for its CDK2 inhibitory activity.
Pyrido[2,3-d]pyrimidine: Another related compound with applications in antiviral and anticancer research.
Uniqueness
4-Methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine is unique due to the presence of the nitrothiophene moiety, which imparts distinct electronic properties and enhances its biological activity. This structural feature differentiates it from other pyrimidine derivatives and contributes to its specific applications in medicinal and materials chemistry.
Eigenschaften
CAS-Nummer |
913322-63-1 |
|---|---|
Molekularformel |
C9H8N4O2S |
Molekulargewicht |
236.25 g/mol |
IUPAC-Name |
4-methyl-6-(5-nitrothiophen-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C9H8N4O2S/c1-5-4-6(12-9(10)11-5)7-2-3-8(16-7)13(14)15/h2-4H,1H3,(H2,10,11,12) |
InChI-Schlüssel |
IUYDSHULUSFREJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)N)C2=CC=C(S2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline](/img/structure/B13103597.png)


![1-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13103621.png)

![[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(ethylamino)-, chloride](/img/structure/B13103635.png)





![((3AR,4R,6R,6aR)-6-(2-amino-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate](/img/structure/B13103673.png)

